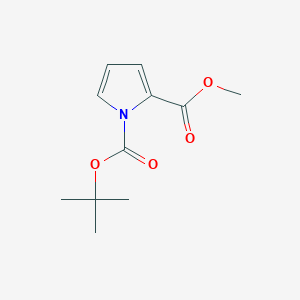
N-Boc-2-pyrrolecarboxylate de méthyle
Vue d'ensemble
Description
Methyl N-Boc-2-pyrrolecarboxylate, also known as Methyl Boc-2-pyrrolecarboxylate, is a chemical compound commonly used in scientific research. It is a carboxylate ester of 2-pyrrolecarboxylic acid, and is a colorless, water-soluble solid. Methyl Boc-2-pyrrolecarboxylate has a wide range of applications in biochemistry and organic chemistry, including its use as a reagent for the synthesis of biologically active compounds.
Applications De Recherche Scientifique
Synthèse d'hétérocycles bioactifs
N-Boc-2-pyrrolecarboxylate de méthyle: est un intermédiaire précieux dans la synthèse d'hétérocycles bioactifs . Ces hétérocycles sont essentiels au développement de nouveaux produits pharmaceutiques car ils sont présents dans de nombreux produits naturels et médicaments. Le cycle pyrrole, en particulier, est un motif courant dans les composés présentant des activités biologiques diverses, notamment des propriétés anticancéreuses, antibactériennes et antivirales.
Recherche en protéomique
En protéomique, This compound est utilisé pour étudier les interactions et les fonctions des protéines . Il sert de bloc de construction pour la synthèse de peptides et de mimétiques capables d'interagir avec les protéines, contribuant ainsi à la compréhension des mécanismes des maladies et au développement d'agents thérapeutiques.
Synthèse organique
Ce composé est employé comme réactif en synthèse organique pour introduire la fraction pyrrole dans des molécules plus grandes . Sa réactivité permet la construction de composés organiques complexes pouvant être utilisés dans diverses industries chimiques, notamment la science des matériaux et la nanotechnologie.
Chimie médicinale
This compound: joue un rôle essentiel en chimie médicinale pour la conception et la synthèse de candidats médicaments . Il est particulièrement utile pour créer des analogues de médicaments existants afin d'améliorer leur efficacité, de réduire les effets secondaires ou de contourner les restrictions de brevets.
Chimie agricole
En chimie agricole, les dérivés de This compound sont étudiés pour leur potentiel en tant que fongicides et pesticides . La capacité du cycle pyrrole à interagir avec les systèmes biologiques en fait un candidat pour développer des produits chimiques agricoles plus sûrs et plus efficaces.
Science des matériaux
Les propriétés électroniques et structurelles uniques du composé le rendent approprié pour le développement de nouveaux matériaux . Il peut être utilisé pour synthétiser des polymères conducteurs, des colorants et d'autres matériaux présentant des caractéristiques optiques ou électroniques spécifiques.
Mécanisme D'action
Target of Action
Methyl N-Boc-2-pyrrolecarboxylate, also known as Methyl 1-BOC-pyrrole-2-carboxylate, is a chemical compound used in proteomics research . .
Mode of Action
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. The Boc group (tert-butoxycarbonyl) in the compound is a protective group used in organic synthesis . It protects amines as less reactive carbamates during the synthesis process . The Boc group can be removed with mild acid, making it a useful tool in multi-step organic syntheses .
Biochemical Pathways
As a boc-protected compound, it is likely involved in the synthesis of complex organic molecules, possibly including peptides and other bioactive compounds .
Pharmacokinetics
As a research chemical, it’s primarily used in the lab setting for the synthesis of other compounds .
Result of Action
As a Boc-protected compound, its primary role is likely in the synthesis of other compounds .
Action Environment
The action of Methyl N-Boc-2-pyrrolecarboxylate is likely influenced by various environmental factors. For instance, the removal of the Boc group requires an acidic environment . Additionally, the compound is a liquid at room temperature and has a density of 1.0466 g/mL at 25°C , which may influence its stability and efficacy in different environments.
Analyse Biochimique
Biochemical Properties
Methyl N-Boc-2-pyrrolecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of alcohol and acid . The nature of these interactions is primarily based on the compound’s ability to act as a substrate for these enzymes, thereby influencing the overall reaction kinetics and outcomes.
Cellular Effects
Methyl N-Boc-2-pyrrolecarboxylate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it has been shown to impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of action of Methyl N-Boc-2-pyrrolecarboxylate involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For instance, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl N-Boc-2-pyrrolecarboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl N-Boc-2-pyrrolecarboxylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl N-Boc-2-pyrrolecarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level.
Metabolic Pathways
Methyl N-Boc-2-pyrrolecarboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes in these pathways . For example, it may act as a substrate for certain dehydrogenases, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of Methyl N-Boc-2-pyrrolecarboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects.
Subcellular Localization
Methyl N-Boc-2-pyrrolecarboxylate exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl pyrrole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKOYCNYVYTNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459826 | |
| Record name | Methyl N-Boc-2-pyrrolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
294659-30-6 | |
| Record name | Methyl N-Boc-2-pyrrolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butyl) 2-methyl 1H-pyrrole-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



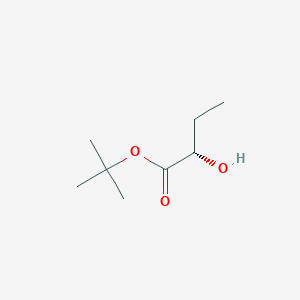


![(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600838.png)
![2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B1600840.png)
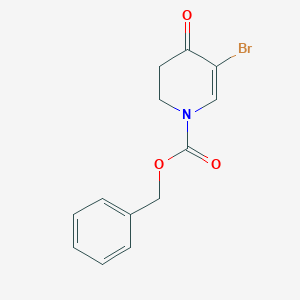
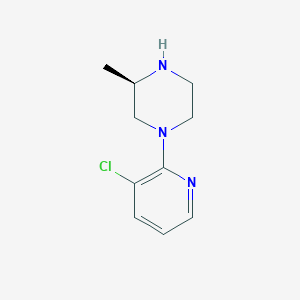
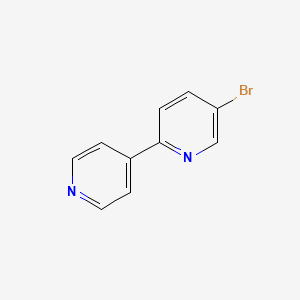
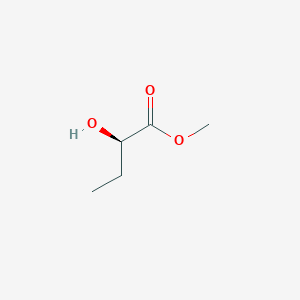
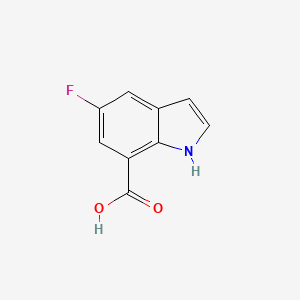
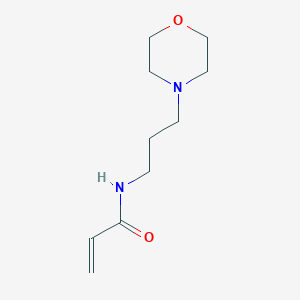
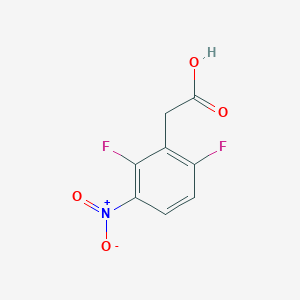

![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)